molecular formula C47H70O6 B12297562 Ambosex

Ambosex

Cat. No.: B12297562
M. Wt: 731.1 g/mol
InChI Key: ONMPQVOXSSXUIO-UHFFFAOYSA-N
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Description

Ambosex is a compound with the molecular formula C47H70O6 and a molecular weight of 731.1 g/mol . It is known for its applications in various scientific research fields and is often used in laboratory settings for its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ambosex involves several steps, typically starting with the preparation of its core structure, followed by functional group modifications. The exact synthetic routes can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound is usually carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves multiple purification steps, including crystallization and chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ambosex undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

Ambosex has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of cellular processes and as a tool for investigating biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ambosex involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the overall function of the cell.

Comparison with Similar Compounds

Similar Compounds

Ambosex can be compared with other similar compounds, such as:

    Estradiol: A steroid hormone with similar structural features.

    Testosterone: Another steroid hormone with comparable functional groups.

    Progesterone: A hormone with a similar core structure but different functional groups.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific applications in scientific research. Its distinct properties make it a valuable tool in various fields of study.

Properties

Molecular Formula

C47H70O6

Molecular Weight

731.1 g/mol

IUPAC Name

(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylpentanoate;(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) propanoate

InChI

InChI=1S/C25H38O3.C22H32O3/c1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4;1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h15-16,19-22H,5-14H2,1-4H3;13,16-19H,4-12H2,1-3H3

InChI Key

ONMPQVOXSSXUIO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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